S107 hydrochloride

Description

BenchChem offers high-quality S107 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S107 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

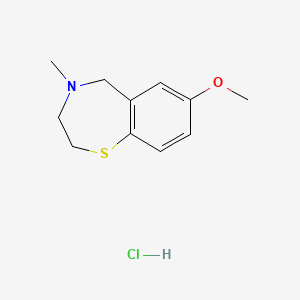

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKSAHANRLKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of S107 Hydrochloride on Ryanodine Receptor 1 (RyR1) Channels

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ryanodine Receptor 1 (RyR1), the principal sarcoplasmic reticulum (SR) calcium release channel in skeletal muscle, is fundamental to excitation-contraction (E-C) coupling.[1][2][3] In numerous pathological states, including certain congenital myopathies, muscular dystrophies, and age-related muscle weakness, RyR1 channels undergo post-translational modifications that render them "leaky," leading to chronic, diastolic calcium (Ca²⁺) leakage from the SR.[1][4][5] This pathological Ca²⁺ leak disrupts cellular homeostasis, triggers damaging downstream signaling cascades, and ultimately contributes to muscle weakness and fatigue.[1][5] S107 hydrochloride, a 1,4-benzothiazepine derivative and a member of the "Rycal" class of compounds, has emerged as a targeted therapeutic agent designed to rectify this fundamental defect.[6][7][8] This guide provides a detailed technical exploration of S107's mechanism of action, focusing on its role in stabilizing the RyR1 macromolecular complex, normalizing channel function, and the experimental methodologies used to validate its efficacy.

The Pathophysiological Basis: The "Leaky" RyR1 Channel

In healthy skeletal muscle, the RyR1 channel is tightly regulated, ensuring Ca²⁺ is released only in response to an action potential. A critical component of this regulation is the accessory protein calstabin1 (also known as FK506-binding protein 12, or FKBP12).[5][9] Calstabin1 binds to each of the four RyR1 protomers, stabilizing the channel in its closed state during the resting phase (diastole) and preventing aberrant Ca²⁺ leakage.[5][7][9]

However, under conditions of cellular stress—such as increased reactive oxygen species (ROS), reactive nitrogen species (RNS), or PKA hyperphosphorylation—the RyR1 channel undergoes significant remodeling.[1][4][10] These modifications, including oxidation and S-nitrosylation of critical cysteine residues on the RyR1 protein, decrease the binding affinity of calstabin1 for the channel.[5][6] The resulting depletion of calstabin1 from the RyR1 macromolecular complex leads to a conformational shift in the channel, increasing its open probability (Pₒ) at diastolic Ca²⁺ concentrations.[1][4] This pathological state is characterized by a persistent, low-level "leak" of Ca²⁺ from the SR into the cytoplasm.

This chronic Ca²⁺ leak has severe downstream consequences:

-

Impaired E-C Coupling: Depleted SR Ca²⁺ stores lead to a reduced Ca²⁺ transient during muscle contraction, resulting in diminished force production.[1]

-

Mitochondrial Dysfunction: Cytosolic Ca²⁺ overload can trigger excessive mitochondrial Ca²⁺ uptake, impairing mitochondrial function and increasing the production of ROS, which further exacerbates RyR1 oxidation in a vicious cycle.[1]

-

Activation of Proteolytic Enzymes: Elevated cytosolic Ca²⁺ can activate proteases like calpain, leading to muscle damage and degradation.[5][6]

Visualizing the Pathological Cascade

The following diagram illustrates the sequence of events leading to and resulting from a leaky RyR1 channel.

Caption: The pathological cascade of RyR1 dysfunction.

The Core Mechanism of S107: Restoring RyR1-Calstabin1 Integrity

S107 hydrochloride acts as a "channel stabilizer" by directly addressing the root cause of the Ca²⁺ leak: the dissociation of calstabin1 from the RyR1 complex.

The primary mechanism of action of S107 is to enhance the binding affinity of calstabin1 to the RyR1 channel , particularly when the channel is in a stressed (e.g., oxidized or S-nitrosylated) state.[4][6] S107 binds to the RyR1 channel, inducing a conformational change that re-establishes the high-affinity binding site for calstabin1.[6][8] This action effectively "fixes" the leak by preventing the depletion of calstabin1 from the channel complex.[4][6]

It is critical to note that S107 does not directly block the RyR1 pore. Instead, it is a modulator that restores the channel's natural gating mechanism. It does not significantly affect the PKA phosphorylation or oxidation status of the RyR1 channel itself; its effect is specific to preserving the crucial RyR1-calstabin1 interaction.[6][10]

The S107 Binding Site

Recent cryo-electron microscopy studies have provided insight into the binding location of Rycal compounds. These agents appear to bind within the RY1&2/P1 domain of the RyR1 protein. This binding is cooperative with ATP, and together, S107 and ATP stabilize the channel in its closed conformation.[11][12] The structural similarity between the benzothiazepine moiety of S107 and the adenine ring of ATP provides a rationale for their interaction at this site.[11]

Visualizing the S107 Intervention

This diagram illustrates how S107 intervenes in the pathological process to restore normal channel function.

Sources

- 1. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ryr1.org [ryr1.org]

- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review of RyR1 pathway and associated pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ryr1.org [ryr1.org]

- 12. ovid.com [ovid.com]

S107 hydrochloride discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of S107 Hydrochloride

Abstract

S107 hydrochloride is a novel small molecule compound belonging to the 1,4-benzothiazepine class, which has garnered significant attention for its potential therapeutic applications in cardiovascular diseases, muscular dystrophy, and other conditions linked to intracellular calcium dysregulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis pathway of S107 hydrochloride. It is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this promising pharmacological agent. The guide elucidates the scientific rationale behind the development of S107 as a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel. Furthermore, it presents a validated, step-by-step synthesis protocol, complete with mechanistic insights and justifications for key experimental choices. This document aims to serve as a valuable resource for the scientific community, fostering further research and development in the field of RyR2 modulation.

Introduction: The Critical Role of Ryanodine Receptor 2 (RyR2) in Cellular Calcium Homeostasis

Intracellular calcium (Ca2+) signaling is a fundamental process that governs a vast array of physiological functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for cellular health. The sarcoplasmic reticulum (SR) in muscle cells, and the endoplasmic reticulum (ER) in other cell types, serves as the primary intracellular Ca2+ store. The release of Ca2+ from these stores into the cytosol is mediated by specialized ion channels, primarily the ryanodine receptors (RyRs) and the inositol 1,4,5-trisphosphate receptors (IP3Rs).

The ryanodine receptor family comprises three isoforms: RyR1, RyR2, and RyR3. RyR2 is the predominant isoform expressed in cardiomyocytes and is also found in the brain and other tissues. It is a large tetrameric protein complex that forms a high-conductance Ca2+ channel. The gating of the RyR2 channel is a tightly regulated process, influenced by various factors including cytosolic Ca2+ concentration (a process known as calcium-induced calcium release or CICR), phosphorylation by protein kinases such as protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), and interaction with accessory proteins like calstabin2 (FKBP12.6).

Dysregulation of RyR2 function is implicated in the pathophysiology of numerous diseases. In conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to diastolic Ca2+ leak from the SR. This aberrant Ca2+ release can trigger delayed afterdepolarizations (DADs), which are a known cause of fatal cardiac arrhythmias. The underlying mechanism for this leak often involves PKA-mediated hyperphosphorylation of RyR2, which dissociates the stabilizing protein calstabin2 from the channel complex. This dissociation increases the open probability of the channel, resulting in uncontrolled Ca2+ leakage.

The Discovery of S107: A Targeted Approach to RyR2 Stabilization

The recognition of RyR2-mediated Ca2+ leak as a key pathological mechanism in heart failure and arrhythmias spurred the search for therapeutic agents that could specifically stabilize the closed state of the channel. The research group led by Dr. Andrew R. Marks at Columbia University pioneered this effort. Their strategy was to identify small molecules that could restore the binding of calstabin2 to RyR2, thereby correcting the channel dysfunction.

S107 emerged from a high-throughput screening campaign designed to identify compounds that could inhibit the binding of a radiolabeled ligand to the RyR2 channel. S107, a 1,4-benzothiazepine derivative, was identified as a promising hit. Subsequent studies revealed that S107 exerts its therapeutic effect by enhancing the affinity of calstabin2 for the RyR2 channel, particularly under conditions of PKA hyperphosphorylation. By promoting the re-association of calstabin2 with RyR2, S107 effectively "fixes" the Ca2+ leak, restoring normal intracellular Ca2+ handling.

The therapeutic potential of S107 has been demonstrated in various preclinical models. In animal models of heart failure, S107 has been shown to prevent exercise-induced cardiac arrhythmias and improve cardiac function. Furthermore, its ability to stabilize RyR channels has led to investigations into its use for Duchenne muscular dystrophy, where it has shown promise in improving muscle function and reducing pathology.

The Synthesis of S107 Hydrochloride: A Detailed Pathway

The chemical synthesis of S107 hydrochloride is a multi-step process that requires careful execution and control of reaction conditions. The following sections provide a detailed retrosynthetic analysis and a step-by-step protocol for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of S107 hydrochloride reveals a convergent synthesis strategy. The core 1,4-benzothiazepine scaffold can be constructed from commercially available starting materials through a key cyclization step.

Caption: Retrosynthetic analysis of S107 hydrochloride.

Step-by-Step Synthesis Protocol

The following protocol outlines the synthesis of S107 hydrochloride, starting from 2-amino-5-(trifluoromethyl)thiophenol and 2-(4-methylpiperazin-1-yl)acetyl chloride.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol

This starting material can be prepared from 2-chloro-5-(trifluoromethyl)aniline via a Newman-Kwart rearrangement.

Step 2: Synthesis of 2-(4-methylpiperazin-1-yl)acetyl chloride

This acyl chloride can be synthesized from 1-methylpiperazine and chloroacetyl chloride.

Step 3: Condensation and Cyclization to form the 1,4-Benzothiazepine Core

-

To a solution of 2-amino-5-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent such as toluene or xylene, add 2-(4-methylpiperazin-1-yl)acetyl chloride (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-benzothiazepine intermediate.

Step 4: Formation of the Hydrochloride Salt

-

The purified 1,4-benzothiazepine base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield S107 hydrochloride as a solid.

Rationale for Synthetic Choices

-

Choice of Solvents: Toluene or xylene are used in the cyclization step due to their high boiling points, which are necessary to drive the condensation and cyclization reaction to completion. Diethyl ether or ethyl acetate are used for the salt formation as they are good solvents for the free base but poor solvents for the hydrochloride salt, thus facilitating its precipitation.

-

Use of Acyl Chloride: The use of an acyl chloride derivative of the piperazine side chain provides a highly reactive electrophile for the acylation of the amino group of the thiophenol, leading to an efficient amide bond formation.

-

Purification: Column chromatography is essential for removing unreacted starting materials and any side products, ensuring the purity of the final compound.

-

Salt Formation: The conversion of the free base to the hydrochloride salt is a standard procedure in drug development. It often improves the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmaceutical agent.

Biological Evaluation of S107

The biological activity of S107 is primarily assessed through its ability to modulate RyR2 function. The following are key experimental protocols used to characterize its pharmacological effects.

[3H]Ryanodine Binding Assay

This assay is used to determine the binding affinity of S107 to the RyR2 channel.

Protocol:

-

Prepare microsomes from cardiac tissue (e.g., canine or ovine heart) rich in RyR2.

-

Incubate the microsomes with a fixed concentration of [3H]ryanodine and varying concentrations of S107.

-

The binding reaction is allowed to reach equilibrium.

-

The bound and free [3H]ryanodine are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data is analyzed to determine the IC50 value of S107, which is the concentration required to inhibit 50% of the specific [3H]ryanodine binding.

In Vitro Assessment of RyR2-Mediated Ca2+ Leak

The ability of S107 to prevent RyR2-mediated Ca2+ leak can be assessed in isolated cardiomyocytes or in cell lines expressing RyR2.

Protocol using isolated cardiomyocytes:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., a mouse model of heart failure).

-

Load the myocytes with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Perfuse the cells with a buffer containing a RyR2 agonist (e.g., caffeine) or a PKA activator (e.g., isoproterenol) to induce Ca2+ sparks, which are indicative of RyR2-mediated Ca2+ leak.

-

Treat the cells with varying concentrations of S107 and measure the frequency and amplitude of Ca2+ sparks using confocal microscopy.

-

A reduction in Ca2+ spark frequency in the presence of S107 indicates its efficacy in preventing RyR2 leak.

Caption: Mechanism of action of S107 on the RyR2 channel.

Conclusion and Future Perspectives

S107 hydrochloride represents a significant advancement in the field of cardiovascular pharmacology, offering a novel therapeutic strategy for diseases characterized by RyR2 dysfunction. Its targeted mechanism of action, which involves the stabilization of the RyR2-calstabin2 complex, distinguishes it from conventional heart failure medications. The successful synthesis and preclinical validation of S107 have paved the way for its clinical development. Further research is warranted to fully elucidate its long-term safety and efficacy in human populations. Moreover, the principles underlying the discovery of S107 could be applied to the development of next-generation RyR modulators with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of this class of compounds holds great promise for the treatment of a wide range of debilitating diseases.

References

-

Marks, A. R. (2013). Calcium cycling proteins and heart failure: mechanisms and therapeutics. Journal of Clinical Investigation, 123(1), 46-52. [Link]

-

Lehnart, S. E., et al. (2008). Leaky ryanodine receptors: a novel therapeutic target for heart failure and arrhythmias. Trends in Cardiovascular Medicine, 18(8), 263-269. [Link]

-

Bellinger, A. M., et al. (2009). Hypernitrosylation of the ryanodine receptor is a cause of muscular dystrophy. Nature Medicine, 15(3), 325-330. [Link]

-

Wehrens, X. H., et al. (2005). A new class of RyR2 channel stabilisers (Rycals) as a potential therapy for heart failure and arrhythmias. British Journal of Pharmacology, 145(5), 547-549. [Link]

S107 hydrochloride calstabin binding affinity

An In-depth Technical Guide to the Binding Dynamics of S107 Hydrochloride and Calstabin

Abstract

S107 hydrochloride is a 1,4-benzothiazepine derivative investigated for its therapeutic potential in conditions characterized by pathological intracellular calcium leakage, such as heart failure and muscular dystrophies. Its mechanism is not one of direct, high-affinity binding to calstabin (FKBP12 or FKBP12.6) in isolation. Instead, S107 acts as a ryanodine receptor (RyR) stabilizer. It binds to the RyR channel complex and allosterically enhances the affinity of calstabin for its binding site on the receptor. This stabilization counteracts the dissociation of calstabin from the RyR complex—a dissociation often induced by stress conditions like hyperphosphorylation or oxidation—thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum. This guide provides a detailed exploration of the S107-calstabin interaction, focusing on the mechanistic principles and the advanced biophysical techniques required to accurately characterize this unique binding dynamic for research and drug development professionals.

The Molecular Triad: S107, Calstabin, and the Ryanodine Receptor

The interaction between S107 and calstabin cannot be understood without considering the central role of the ryanodine receptor, the largest known ion channel.[1]

-

Ryanodine Receptors (RyRs): These massive homotetrameric channels are embedded in the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) and are responsible for the rapid release of stored Ca²⁺, which is fundamental for processes like muscle contraction.[2][3] There are two primary isoforms relevant to this discussion: RyR1 (skeletal muscle) and RyR2 (cardiac muscle).[1][4][5]

-

Calstabins (FKBP12 and FKBP12.6): These are members of the FK506-binding protein (FKBP) family of immunophilins.[6] Calstabin1 (FKBP12) predominantly binds to RyR1, while Calstabin2 (FKBP12.6) is the primary binding partner for RyR2.[4][5] Under normal physiological conditions, one calstabin molecule binds to each of the four RyR subunits, acting as a crucial stabilizer that keeps the channel in a closed state during rest, preventing Ca²⁺ leakage.[7]

-

S107 Hydrochloride: This small molecule is a derivative of JTV519.[8] Its primary therapeutic action is to stabilize the interaction between calstabin and the RyR channel.[7][9][10] In disease states where the RyR complex is post-translationally modified (e.g., hyperphosphorylated by Protein Kinase A), the affinity of calstabin for RyR decreases, leading to its dissociation.[4] This "un-plugged" state results in a diastolic Ca²⁺ leak that can contribute to arrhythmias, heart failure, and muscle weakness. S107 reverses this by enhancing the rebinding of calstabin to the RyR channel.[9][11]

Signaling Pathway and Mechanism of S107 Action

The following diagram illustrates the molecular events at the RyR channel complex and the intervention point for S107.

Caption: Mechanism of S107 action on the RyR-Calstabin complex.

Quantifying the Interaction: Methodologies and Protocols

Determining the "binding affinity" of S107 is nuanced. The goal is not to measure a direct S107-calstabin Kd, but rather to quantify how S107 modulates the calstabin-RyR interaction. This requires techniques that can measure changes in protein-protein binding affinity or complex stability in the presence of a small molecule.

| Technique | Principle | Advantages | Disadvantages |

| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled compound. | High sensitivity, considered a "gold standard" for affinity determination.[12] | Requires synthesis of radiolabeled compounds, disposal of radioactive waste. |

| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in refractive index upon binding of an analyte to an immobilized ligand.[13][14] | Real-time kinetic data (kₐ, kₔ), label-free, requires small sample quantities.[15] | Requires specialized equipment, protein immobilization can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile.[16][17] | Label-free, provides ΔH, ΔS, and Kₐ in a single experiment, solution-based.[18] | Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatch. |

| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its binding partners from a cell or tissue lysate. | In-situ validation of interaction in a complex biological matrix. | Primarily qualitative/semi-quantitative, susceptible to antibody artifacts. |

Protocol 2.1: Radioligand Binding Assay to Assess S107-Mediated Stabilization

This protocol is designed to measure the effect of S107 on the dissociation of calstabin from RyR1 in sarcoplasmic reticulum vesicles under oxidative stress.

Rationale: Stress conditions, such as the presence of NO-donors, can induce calstabin dissociation. S107 is expected to attenuate this effect. This assay quantifies the amount of calstabin remaining bound to the RyR-enriched vesicles.

Materials:

-

Sarcoplasmic Reticulum (SR) vesicles enriched in RyR1 (prepared from rabbit skeletal muscle).

-

Recombinant FKBP12 (Calstabin1).

-

S107 Hydrochloride.

-

NO-donor (e.g., NOC12).[8]

-

Binding Buffer: (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl).

-

Wash Buffer: Ice-cold binding buffer.

-

Anti-FKBP12 antibody for Western Blotting.

-

96-well filtration plate and vacuum manifold.

Step-by-Step Methodology:

-

Vesicle Preparation: Thaw SR vesicles on ice. Determine protein concentration using a standard assay (e.g., BCA). Dilute to a working concentration in binding buffer.

-

Assay Setup: In microcentrifuge tubes, prepare the following conditions (in triplicate):

-

Control: SR vesicles + Buffer.

-

Stress: SR vesicles + 50 µM NOC12.

-

S107 Treatment: SR vesicles + 50 µM NOC12 + varying concentrations of S107 (e.g., 1 µM to 100 µM).

-

-

Incubation: Incubate all tubes for a set period (e.g., 4-5 hours) at 24°C to allow for stress-induced dissociation and S107 action.[19]

-

Separation: Stop the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate, trapping the SR vesicles.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove dissociated FKBP12 and other unbound components.

-

Elution & Detection:

-

Punch out the filter discs for each well and place them in fresh tubes.

-

Add SDS-PAGE sample buffer to each tube and heat to elute the proteins from the filters.

-

Run the samples on an SDS-PAGE gel.

-

Transfer to a PVDF membrane and perform a Western Blot using an anti-FKBP12 antibody.

-

-

Data Analysis:

-

Quantify the band intensity for FKBP12 in each lane using densitometry software.

-

The "Stress" condition should show a lower FKBP12 signal compared to the "Control," representing dissociation.

-

Plot the FKBP12 band intensity versus the concentration of S107. The resulting curve demonstrates the dose-dependent ability of S107 to prevent FKBP12 dissociation.

-

Protocol 2.2: Surface Plasmon Resonance (SPR) to Measure Kinetic Modulation

Rationale: SPR allows for the real-time, label-free analysis of how S107 affects the binding and dissociation kinetics of calstabin to the RyR complex. This provides a more detailed mechanistic insight than endpoint assays.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 dextran chip).

-

Purified RyR1 or RyR2 protein.

-

Recombinant Calstabin1 (FKBP12) or Calstabin2 (FKBP12.6).

-

S107 Hydrochloride.

-

SPR Running Buffer: (e.g., HBS-EP+ buffer, pH 7.4).

-

Amine coupling kit for immobilization.

Step-by-Step Methodology:

-

Chip Preparation and Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of EDC/NHS.

-

Immobilize the purified RyR protein to the surface of a flow cell via amine coupling to achieve a target density. A higher density is often needed for small molecule analysis.[20]

-

Deactivate any remaining active esters with ethanolamine.

-

A second flow cell should be activated and deactivated without protein to serve as a reference control.

-

-

Kinetic Analysis of Calstabin Binding:

-

Inject a series of increasing concentrations of calstabin (e.g., 0.5 nM to 50 nM) over both the RyR-immobilized and reference flow cells.

-

Allow for sufficient association and dissociation time for each injection.

-

Regenerate the surface between injections if necessary (using a mild, optimized regeneration solution).

-

-

Modulation by S107:

-

Repeat the kinetic analysis from Step 2, but this time, the calstabin solutions (and the running buffer) are supplemented with a fixed, effective concentration of S107 (e.g., 10 µM).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

Compare the kinetic constants obtained in the absence and presence of S107. The expected result is a significant decrease in the dissociation rate (kₔ) in the presence of S107, leading to a lower overall Kₔ and indicating a more stable complex.

-

SPR Experimental Workflow Diagram

Caption: Workflow for analyzing S107's effect using Surface Plasmon Resonance.

Summary of Quantitative Data

Direct high-affinity binding data for S107 to isolated calstabin is not the relevant measure of its activity. The key quantitative data describe its effect on the RyR complex.

| Parameter | Value | Context | Source |

| EC₅₀ of [³H]S107 Binding | ~52 µM | Specific low-affinity binding to RyR1-enriched SR vesicles. This suggests S107 binds directly to the RyR1 complex. | [8] |

| Effect on Calstabin Binding | Increases FKBP12 binding | Observed in SR vesicles in the presence of reduced glutathione and an NO-donor, conditions that otherwise promote dissociation. | [8] |

| Functional Blockage | 1 µM | Concentration for complete blockage of tetracaine-induced Ca²⁺ leakage in murine myocytes with a mutant RyR2. | [21] |

| In Vivo Efficacy | 20-75 mg/kg/day | Effective oral or subcutaneous doses in mouse models to restore cardiac function or prevent cognitive dysfunction. | [21] |

Conclusion and Future Directions

The interaction of S107 hydrochloride with calstabin is an exemplary case of allosteric modulation within a large macromolecular complex. It does not function as a classical competitive inhibitor for the calstabin active site but rather as a "molecular glue," enhancing the affinity of the calstabin-RyR interaction. This stabilization of a critical protein-protein interface is what underlies its therapeutic potential.

For researchers in this field, it is imperative to select biophysical methods that can probe the ternary complex (RyR-Calstabin-S107) rather than isolated binary interactions. Techniques like SPR and advanced radioligand binding assays are essential for quantifying the kinetic and affinity-enhancing effects of S107. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy of the RyR complex bound to both calstabin and S107, to precisely map the S107 binding site and elucidate the structural changes that lead to the allosteric stabilization of calstabin.

References

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

-

Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

-

Structure of a mammalian ryanodine receptor. (2015). Nature. Retrieved from [Link]

-

Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). Columbia University Academic Commons. Retrieved from [Link]

-

Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). SciSpace. Retrieved from [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). PubMed. Retrieved from [Link]

-

A drug and ATP binding site in type 1 ryanodine receptor. (n.d.). ryr1.org. Retrieved from [Link]

-

Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer. (2025, January 21). MDPI. Retrieved from [Link]

-

Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012, December 20). protocols.io. Retrieved from [Link]

-

A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]

-

Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. (n.d.). SpringerLink. Retrieved from [Link]

-

Design and Structure-Based Study of New Potential FKBP12 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. (n.d.). PubMed. Retrieved from [Link]

-

Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. (n.d.). PubMed Central. Retrieved from [Link]

-

FK506-binding protein 12 ligands: A patent review. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved from [Link]

-

Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond. (2023, January 12). PubMed Central. Retrieved from [Link]

-

Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. (2013, January 17). PubMed. Retrieved from [Link]

-

PDF Review articles in FKBP12. (n.d.). ResearchGate. Retrieved from [Link]

-

The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. (n.d.). PubMed. Retrieved from [Link]

-

An FKBP12 Binding Assay Based Upon Biotinylated FKBP12. (n.d.). PubMed. Retrieved from [Link]

-

Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension. (2023, January 10). PubMed Central. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Ryanodine receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Effects of NOC12 and S107 on [3H]ryanodine binding to RyR1. (n.d.). ResearchGate. Retrieved from [Link]

-

RyR-Calstabin Interaction Stabilizer, S107. (n.d.). Calbiochem. Retrieved from [Link]

-

The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. (2021, December 1). CoLab. Retrieved from [Link]

-

FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation. (n.d.). PubMed Central. Retrieved from [Link]

-

Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks. (2010, June 11). PubMed. Retrieved from [Link]

-

Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis. (n.d.). PubMed. Retrieved from [Link]

-

Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. ryr1.org [ryr1.org]

- 2. Structure of a mammalian ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 21. merckmillipore.com [merckmillipore.com]

S107 Hydrochloride: A Technical Guide to Mitigating Sarcoplasmic Reticulum Calcium Leak

This in-depth technical guide provides a comprehensive overview of S107 hydrochloride and its effects on sarcoplasmic reticulum (SR) calcium leak. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases associated with aberrant calcium signaling.

The Pathophysiological Conundrum of Sarcoplasmic Reticulum Calcium Leak

The precise regulation of intracellular calcium (Ca²⁺) is fundamental to a multitude of cellular processes, most notably excitation-contraction coupling in muscle tissue. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ reservoir, releasing and resequestering Ca²⁺ in a tightly controlled manner. Central to this process are the ryanodine receptors (RyRs), a family of large-conductance intracellular calcium channels.[1]

In various pathological states, including heart failure, Duchenne muscular dystrophy (DMD), and age-related sarcopenia, the integrity of the RyR channel complex is compromised.[2][3][4] This leads to a phenomenon known as "SR Ca²⁺ leak," a diastolic efflux of Ca²⁺ from the SR. This persistent leak has profound and deleterious consequences, including:

-

Depletion of SR Ca²⁺ stores: Reduced availability of Ca²⁺ for release during excitation-contraction coupling, leading to diminished muscle contractility.[5]

-

Elevated diastolic cytosolic Ca²⁺: This can activate Ca²⁺-dependent proteases like calpains, contributing to muscle damage and apoptosis.[6]

-

Mitochondrial Ca²⁺ overload: Impaired mitochondrial function and increased production of reactive oxygen species (ROS).[3]

-

Arrhythmogenesis: In cardiac muscle, diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), leading to fatal cardiac arrhythmias.[7][8]

S107 Hydrochloride: A Targeted Approach to Stabilize Ryanodine Receptors

S107 hydrochloride (CAS: 927871-76-9) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its ability to specifically target and rectify SR Ca²⁺ leak.[9][10] It belongs to a class of drugs known as "Rycals," which act as RyR stabilizers.[5]

Mechanism of Action: Restoring the RyR-Calstabin Interaction

The stability and proper functioning of the RyR channel are critically dependent on its association with an accessory protein called calstabin (also known as FK506-binding protein, FKBP).[1][11][12] Calstabin binds to the RyR and stabilizes its closed state, preventing aberrant Ca²⁺ leakage during diastole.[6][11]

In pathological conditions, post-translational modifications of the RyR, such as hyperphosphorylation by protein kinase A (PKA) and oxidation, decrease the binding affinity of calstabin to the channel.[3][11][12] This dissociation of calstabin leads to a "leaky" RyR channel.

S107 exerts its therapeutic effect by enhancing the binding affinity of calstabin to the RyR.[10][13] By doing so, S107 effectively "plugs the leak," restoring the integrity of the RyR channel complex and preventing the pathological diastolic efflux of Ca²⁺.[2][3][7] It is important to note that S107's ability to reduce SR Ca²⁺ leak and oxidative stress is dependent on the presence of calstabin.[3]

Figure 2: Workflow for assessing S107 effects on Ca²⁺ sparks.

Sarcoplasmic Reticulum Ca²⁺ Content Measurement

Rationale: Chronic SR Ca²⁺ leak leads to a depletion of the SR Ca²⁺ store. Measuring the total SR Ca²⁺ content can, therefore, serve as an indirect indicator of the severity of the leak and the restorative effect of S107. [5][14] Step-by-Step Methodology:

-

Cell Preparation: Isolate and load cardiomyocytes with a Ca²⁺ indicator as described in section 3.1.

-

SR Ca²⁺ Release:

-

Perfuse the cells with a standard external solution.

-

Rapidly apply a high concentration of caffeine (e.g., 10 mmol/L) to the cell. [15]Caffeine opens all RyRs, causing a complete and rapid release of Ca²⁺ from the SR.

-

-

Fluorescence Measurement:

-

Measure the peak amplitude of the caffeine-induced Ca²⁺ transient. This amplitude is proportional to the total SR Ca²⁺ content.

-

-

Experimental Comparison:

-

Compare the amplitude of the caffeine-induced Ca²⁺ transient in untreated cells versus cells pre-treated with S107. An increase in the transient amplitude in S107-treated cells indicates a restoration of SR Ca²⁺ content due to the inhibition of the leak. [5]

-

[³H]Ryanodine Binding Assay

Rationale: The binding of [³H]ryanodine to the RyR is dependent on the conformational state of the channel, with higher affinity binding to the open state. This assay can be used to assess how S107 modulates the open probability of the RyR. A decrease in [³H]ryanodine binding in the presence of S107 suggests a stabilization of the closed state of the channel. [9] Step-by-Step Methodology:

-

SR Vesicle Preparation: Isolate SR-enriched microsomes from skeletal or cardiac muscle tissue homogenates through differential centrifugation.

-

Binding Reaction:

-

Incubate the SR vesicles with a low concentration of [³H]ryanodine (e.g., 2-10 nM) in a buffered solution.

-

Include varying concentrations of S107 in the incubation mixture.

-

To assess the role of calstabin, experiments can be performed with SR vesicles that have been depleted of calstabin and then reconstituted with purified calstabin in the presence and absence of S107. [9]3. Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the SR vesicles (with bound [³H]ryanodine) from the unbound [³H]ryanodine.

-

-

Quantification:

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine).

-

Plot the specific binding as a function of S107 concentration to determine its effect on RyR open probability.

-

Quantitative Effects of S107 on Sarcoplasmic Reticulum Ca²⁺ Leak and Muscle Function

The therapeutic potential of S107 has been demonstrated in various preclinical models of diseases characterized by SR Ca²⁺ leak. The following table summarizes key quantitative findings:

| Disease Model | Key Findings with S107 Treatment | Reference |

| Duchenne Muscular Dystrophy (mdx mice) | - Improved muscle function and increased exercise performance.- Reduced exercise-induced muscle damage.- Lowered calpain activation and plasma creatine kinase levels. | |

| Aging (aged mice) | - Stabilized calstabin1 binding to RyR1.- Reduced intracellular Ca²⁺ leak.- Decreased reactive oxygen species (ROS).- Enhanced tetanic Ca²⁺ release and muscle-specific force.- Improved exercise capacity. | [2][3] |

| Heart Failure | - Reduced RyR1-mediated intracellular Ca²⁺ leak in B-lymphocytes (used as a biomarker).- Increased intracellular ER Ca²⁺ stores.- Associated with reduced 60-day mortality in a mouse model. | [5] |

| RBM20 Cardiomyopathy (knockout rats) | - Restored elevated intracellular Ca²⁺ to normal levels.- Ameliorated cardiomyocyte contractile properties in 6-month-old rats. | [16][17] |

| RYR1-Related Myopathies (human muscle biopsies) | - Normalized pathologic SR Ca²⁺ leak.- Reduced activity of calcium-activated proteases. | [6] |

Conclusion and Future Directions

S107 hydrochloride represents a targeted therapeutic strategy for a range of debilitating diseases linked by the common pathophysiological mechanism of SR Ca²⁺ leak. By enhancing the binding of calstabin to the ryanodine receptor, S107 effectively stabilizes the closed state of the channel, mitigating the detrimental downstream consequences of aberrant Ca²⁺ efflux.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of S107 and other RyR-stabilizing compounds. Future research should focus on further elucidating the precise binding site of S107 on the RyR complex, exploring its long-term safety and efficacy in larger animal models, and ultimately, translating these promising preclinical findings into clinical applications for patients suffering from heart failure, muscular dystrophies, and age-related muscle decline.

References

-

The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. PubMed. Available at: [Link]

-

Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PLOS ONE. Available at: [Link]

-

The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. Available at: [Link]

-

The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Semantic Scholar. Available at: [Link]

-

Ryanodine receptor. Wikipedia. Available at: [Link]

-

Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging. PubMed. Available at: [Link]

-

Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. Carolina Digital Repository. Available at: [Link]

-

S107 hydrochloride. Gmgchem. Available at: [Link]

-

Ryanodine Receptor Calcium Leak in Circulating B-Lymphocytes as a Biomarker in Heart Failure. Circulation: Heart Failure. Available at: [Link]

-

Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging. PMC - NIH. Available at: [Link]

-

A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. EMBO Molecular Medicine. Available at: [Link]

-

Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. PMC. Available at: [Link]

-

Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. PMC - NIH. Available at: [Link]

-

Quantitative Assessment of the SR Ca2+ Leak-Load Relationship. Circulation Research. Available at: [Link]

-

Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes. Biophysics Reports. Available at: [Link]

-

Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes. PMC - NIH. Available at: [Link]

-

Effect of Calstabin1 Depletion on Calcium Transients and Energy Utilization in Muscle Fibers and Treatment Opportunities with RyR1 Stabilizers. PMC - NIH. Available at: [Link]

-

Measuring sarcoplasmic reticulum Ca2+ content, fractional release, and Ca2+ buffering in cardiac myocytes. Glasgow Caledonian University. Available at: [Link]

-

Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. Columbia University. Available at: [Link]

-

Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes. PMC - PubMed Central. Available at: [Link]

-

Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. PubMed. Available at: [Link]

-

Cardiac Medication Use in ACTION for Duchenne Muscular Dystrophy Cardiomyopathy. ACTION. Available at: [Link]

-

Cardiac Medication Use in ACTION for Duchenne Muscular Dystrophy Cardiomyopathy. SpringerLink. Available at: [Link]

-

New Class of Heart Failure Drugs may be Effective To Treat Fatal Muscular Disorder. Medindia. Available at: [Link]

-

Cheaper Drug Just As Effective Protecting Heart in Duchenne Muscular Dystrophy. Ohio State Wexner Medical Center. Available at: [Link]

-

Cardioprotective medication in Duchenne muscular dystrophy: a single-centre cohort study. Cardiovascular Diagnosis and Therapy. Available at: [Link]

Sources

- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 2. Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medindia.net [medindia.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]

- 11. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [academiccommons.columbia.edu]

- 13. selleckchem.com [selleckchem.com]

- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 15. ahajournals.org [ahajournals.org]

- 16. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Pharmacology of S107 Hydrochloride: A Rycal-Class Ryanodine Receptor Stabilizer

Abstract

S107 hydrochloride is a pioneering small molecule of the 1,4-benzothiazepine class, recognized for its potent and specific activity as a ryanodine receptor (RyR) stabilizer. Termed a "Rycal," S107 addresses the pathological "calcium leak" from the sarcoplasmic reticulum (SR) that underpins a range of debilitating diseases, including cardiac arrhythmias, heart failure, and skeletal myopathies. This guide provides a comprehensive overview of the pharmacology of S107, delineating its molecular mechanism of action, its therapeutic rationale in various disease models, and the critical experimental protocols required for its characterization. We will explore the causality behind its function, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing therapies targeting intracellular calcium dysregulation.

Introduction: The Challenge of Pathological Calcium Leak

Intracellular calcium (Ca²⁺) signaling is a cornerstone of cellular physiology, governing processes from muscle contraction to neurotransmission. The precise control of Ca²⁺ release from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER), is paramount. The ryanodine receptor, a massive ion channel complex, is the principal gatekeeper of this release. In numerous pathological states, RyR channels become dysfunctional, leading to a diastolic "leak" of Ca²⁺ from the SR. This aberrant Ca²⁺ release has been identified as a critical driver of pathology in:

-

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): A genetic disorder where stress-induced Ca²⁺ leak through mutant RyR2 channels in cardiomyocytes causes life-threatening arrhythmias.[1]

-

Heart Failure: Characterized by leaky RyR2 channels that deplete SR Ca²⁺ stores, impairing cardiac contractility and promoting arrhythmogenic events.[1]

-

RYR1-Related Myopathies (RYR1-RM): A spectrum of neuromuscular disorders, including Duchenne muscular dystrophy (DMD), where leaky RyR1 channels in skeletal muscle lead to oxidative stress, protease activation, and progressive muscle damage.[2][3]

S107 hydrochloride emerges as a targeted therapeutic agent designed to rectify this fundamental defect by stabilizing the RyR channel complex.

Core Mechanism of Action: Restoring RyR-Calstabin Integrity

The stability and function of the RyR channel are critically modulated by an accessory protein known as calstabin (FK506-binding protein; FKBP12.6/calstabin2 for cardiac RyR2 and FKBP12/calstabin1 for skeletal RyR1).[4][5] Calstabin binds to the RyR channel, stabilizing its closed state and preventing Ca²⁺ leakage during the resting phase (diastole in the heart).[3][4]

In disease states, post-translational modifications such as PKA-dependent hyperphosphorylation, oxidation, or nitrosylation can decrease the binding affinity of calstabin for the RyR channel.[3][4] This dissociation of calstabin leaves the channel vulnerable to spontaneous opening and pathological Ca²⁺ leak.

S107's primary mechanism of action is to function as a molecular "glue." It is a RyR-Calstabin interaction stabilizer. S107 binds directly to the RyR channel, allosterically increasing the binding affinity for calstabin.[2][6] This action effectively "re-couples" calstabin to the channel complex, restoring its stabilizing function and plugging the pathological Ca²⁺ leak without inhibiting the normal, triggered Ca²⁺ release required for muscle contraction.[7]

Diagram: S107 Mechanism of Action

Caption: S107 restores RyR2 stability by enhancing calstabin2 binding.

Therapeutic Applications & Preclinical Evidence

S107 is an orally available and blood-brain barrier-permeable compound, broadening its therapeutic potential.[7]

Cardiovascular Disease

-

Arrhythmia Prevention: In cellular models of CPVT using patient-derived induced pluripotent stem cell cardiomyocytes (hiPSC-CMs), S107 significantly reduces the occurrence of delayed afterdepolarizations (DADs), the cellular trigger for arrhythmias.[7] Pre-incubation with S107 has been shown to decrease the percentage of CPVT hiPSC-CMs exhibiting DADs to 25%.[7] It effectively prevents cardiac arrhythmias in mouse models of CPVT.[7]

-

Cardiomyopathy and Heart Failure: In a rat model of RBM20 cardiomyopathy, a form of dilated cardiomyopathy, S107 treatment restored elevated intracellular Ca²⁺ levels to normal and improved the contractile properties of isolated cardiomyocytes.[4][8] This demonstrates its potential to ameliorate contractile dysfunction driven by Ca²⁺ mishandling.

Skeletal Myopathies

-

Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, S107 improves muscle function and increases exercise performance.[2] It achieves this by stabilizing the RyR1-calstabin1 complex, reducing Ca²⁺ leak, and subsequently lowering the activation of calpain, a Ca²⁺-dependent protease that contributes to muscle damage.[2][9] This leads to reduced plasma creatine kinase levels, a key biomarker of muscle injury.[2]

Neurological Disorders

The RyR2 channel is also expressed in the brain. In a mouse model with a leaky RyR2 mutation that causes both seizures and sudden cardiac death, S107 was able to inhibit both pathologies, highlighting its ability to act on both central nervous system and cardiac targets.[7]

Experimental Protocols for Pharmacological Characterization

To rigorously evaluate the pharmacological profile of S107 or similar RyR stabilizers, a multi-tiered experimental approach is essential. Each protocol serves as a self-validating system when integrated with data from other assays.

Diagram: Experimental Workflow for S107 Characterization

Caption: A multi-level workflow for validating RyR stabilizer pharmacology.

[³H]-Ryanodine Binding Assay

Principle: Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[10] Therefore, the amount of bound [³H]-ryanodine is a direct indicator of the channel's open probability. A stabilizer like S107, which promotes the closed state, will decrease [³H]-ryanodine binding.

Step-by-Step Protocol:

-

Preparation: Isolate SR microsomes from cardiac or skeletal muscle tissue, or from HEK293 cells overexpressing the RyR isoform of interest.[10]

-

Incubation: Incubate a fixed amount of microsomal protein with a low concentration (e.g., 2-10 nM) of [³H]-ryanodine.

-

Experimental Conditions: Perform incubations across a range of free Ca²⁺ concentrations (e.g., 100 nM to 1 mM) with either vehicle (DMSO) or varying concentrations of S107 hydrochloride.

-

Separation: After incubation (e.g., 2 hours at 37°C), rapidly filter the mixture through glass fiber filters to separate bound from free [³H]-ryanodine.

-

Quantification: Wash the filters with cold buffer, and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot bound [³H]-ryanodine as a function of Ca²⁺ concentration. A rightward shift and a decrease in the peak of the curve in the presence of S107 indicate stabilization of the closed channel state.

Co-Immunoprecipitation of RyR-Calstabin Complex

Principle: This assay directly assesses the physical association between the RyR channel and its stabilizing calstabin subunit. S107 is expected to increase the amount of calstabin that co-precipitates with RyR, especially under conditions that promote dissociation (e.g., PKA phosphorylation).

Step-by-Step Protocol:

-

Lysate Preparation: Lyse muscle tissue or cells under non-denaturing conditions using a buffer containing protease inhibitors.[3]

-

Treatment: Treat lysates with a stressor (e.g., a PKA-activating cocktail) in the presence of either vehicle or S107 for 1 hour at 4°C.[3]

-

Immunoprecipitation: Add an antibody specific for the RyR channel (e.g., RyR2 antibody for cardiac tissue) to the lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add Protein A/G-agarose beads to capture the antibody-RyR complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution & Analysis: Elute the bound proteins from the beads and analyze them via SDS-PAGE and Western blotting using antibodies for both RyR and calstabin.

-

Interpretation: An increase in the calstabin band intensity in the S107-treated samples relative to vehicle indicates that S107 enhanced the RyR-calstabin interaction.

Single Cardiomyocyte Calcium Imaging

Principle: This functional assay provides a real-time visualization of intracellular Ca²⁺ handling. It allows for the quantification of aberrant Ca²⁺ release events (sparks and waves) that S107 is designed to prevent.

Step-by-Step Protocol:

-

Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., a CPVT mouse model).

-

Dye Loading: Load the isolated myocytes with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Cal-520 AM).

-

Perfusion & Treatment: Place cells in a perfusion chamber on an inverted confocal microscope. Perfuse with a physiological solution and establish a baseline recording. Then, perfuse with a solution containing S107.

-

Stimulation: To induce aberrant Ca²⁺ release, perfuse with a catecholamine (e.g., isoproterenol or adrenaline) to mimic a stress response.[11]

-

Imaging: Acquire line-scan images along the length of the myocyte to capture Ca²⁺ transients (triggered by electrical pacing) and spontaneous diastolic Ca²⁺ release events (sparks, waves).

-

Data Analysis: Quantify the frequency, amplitude, and size of Ca²⁺ sparks and the incidence of propagating Ca²⁺ waves. A significant reduction in these diastolic events in the presence of S107 confirms its efficacy at the cellular level.[12]

Quantitative Data Summary

| Parameter | Target | Condition/Model | Effect of S107 | Reference |

| DAD Occurrence | RyR2 | CPVT hiPSC-CMs | Decreased to 25% of cells (at 10 µM) | [7] |

| Resting Intracellular Ca²⁺ | RyR2 | Rbm20 KO rat cardiomyocytes | Restored to normal levels | [4][8] |

| Cardiomyocyte Contractility | RyR2 | Rbm20 KO rat cardiomyocytes | Ameliorated/Improved | [4][8] |

| Muscle Function | RyR1 | mdx mouse model (DMD) | Improved grip strength and exercise time | [2][9] |

| Muscle Damage Marker | RyR1 | mdx mouse model (DMD) | Reduced plasma creatine kinase levels | [2] |

| Arrhythmia/Seizures | RyR2 | RyR2-R2474S mutant mice | Inhibited both cardiac arrhythmias and seizures | [7] |

Conclusion and Future Directions

S107 hydrochloride represents a paradigm of targeted pharmacological intervention. By addressing the root cause of pathological Ca²⁺ leak—the destabilization of the RyR-calstabin complex—it offers a potent and specific mechanism for treating a variety of diseases. The experimental framework outlined here provides a robust system for its continued investigation and for the discovery of next-generation Rycal compounds. While S107 has shown significant promise in preclinical models, its journey through clinical trials will be crucial in determining its ultimate therapeutic value in human patients. The continued exploration of RyR stabilizers holds immense potential for developing novel treatments for some of the most challenging cardiac and neuromuscular disorders.

References

- MedchemExpress. (n.d.). S107 | Calstabin 2 Modulator.

-

Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports, 9(17), e15011. Available at: [Link]

- Tocris Bioscience. (n.d.). S 107 hydrochloride.

-

National Center for Biotechnology Information. (n.d.). S107 hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. Retrieved from [Link]

-

Murayama, T., et al. (2024). A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. bioRxiv. Available at: [Link]

-

Zalk, R., et al. (2022). Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment. Science Advances, 8(29). Available at: [Link]

-

Laguida, B., et al. (2022). Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. eLife, 11, e78563. Available at: [Link]

-

Nachimuthu, S., et al. (2023). Antiarrhythmic Medications. StatPearls. Available at: [Link]

-

Cleveland Clinic. (n.d.). Antiarrhythmic Drugs: Types, Uses and Side Effects. Retrieved from [Link]

-

Murayama, T., et al. (2024). A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. ResearchGate. Available at: [Link]

- Selleck Chemicals. (n.d.). S107.

-

Knollmann, B. C. (2022). Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Frontiers in Physiology, 13, 838384. Available at: [Link]

-

American Heart Association. (2025). Medications Used to Treat Heart Failure. Retrieved from [Link]

- Cayman Chemical. (n.d.). S107 (CAS Number: 927871-76-9).

-

American Heart Association. (2024). Medications for Arrhythmia. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Multicenter Study of Antiarrhythmic Medications for Treatment of Infants With Supraventricular Tachycardia. Retrieved from [Link]

-

Dr. G Bhanu Prakash. (2025). 5. Drugs used in Acute Congestive Heart Failure: Ionodilators (Part - 2): CVS Pharmacology. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). S107 is the most effective drug to prevent the aberrant Ca²⁺ release in.... Retrieved from [Link]

-

Murayama, T., et al. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. Available at: [Link]

-

PubMed. (1998). The mutant plasmacytoma cell line S107 allows the identification of distinct pathways leading to NF-kappaB activation. Journal of Biological Chemistry, 273(19), 11448-55. Available at: [Link]

-

ClinicalTrials.gov. (n.d.). A Study of CIN-107 in Adults With Primary Aldosteronism. Retrieved from [Link]

-

ResearchGate. (2023). Screening for novel RyR2 inhibitors by ER Ca 2+ monitoring. Available at: [Link]

-

CenterWatch. (2025). A Phase 1 Study to Evaluate the Safety, Tolerability, PK/PD of SRSD107 in Healthy Participants. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5.00469, RyR-Calstabin Interaction Stabilizer, S107, 98 (HPLC).

-

Medscape. (n.d.). Heart Failure Medication. Retrieved from [Link]

-

Healthline. (2019). List of Drugs That Treat Arrhythmia. Retrieved from [Link]

-

British Journal of Clinical Pharmacology. (n.d.). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? PMC. Available at: [Link]

-

South West London ICS. (n.d.). South West London guidance on Pharmacological management of Heart Failure. Retrieved from [Link]

-

AstraZeneca Clinical Trials. (n.d.). A Study to Evaluate CIN-107 for the Treatment of Patients With Uncontrolled Hypertension and Chronic Kidney Disease. Retrieved from [Link]

-

ClinicalTrials.Veeva. (2024). Efficacy and Safety of Inhaled NC-107 As Compared to Placebo After 4 Weeks of Treatment in Patients with Anxiety (CALM). Retrieved from [Link]

Sources

- 1. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]

- 3. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchmap.jp [researchmap.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Preclinical Investigation of S107 Hydrochloride for Seizure Disorders

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of S107 hydrochloride, a novel Ryanodine Receptor 2 (RyR2) stabilizer, as a potential therapeutic agent for seizure disorders. We delve into the emerging scientific rationale implicating dysfunctional RyR2 channels—specifically, the "leaky channel" phenomenon—in neuronal hyperexcitability and epileptogenesis. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to rigorously assess the anticonvulsant potential of S107. We will cover the mechanism of action of S107, in vitro characterization using brain slice electrophysiology, in vivo efficacy testing in established rodent seizure models, and target engagement assays. The overarching goal is to present a self-validating system of protocols that ensures scientific integrity and provides a clear path for the early-stage investigation of this promising compound.

Introduction: The Unmet Need and a Novel Target in Epilepsy

Epilepsy is a debilitating neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available anti-seizure medications.[1] This highlights a critical need for novel therapeutic strategies that act on previously unexplored molecular targets. Emerging evidence points to the dysregulation of intracellular calcium (Ca2+) signaling as a key factor in the pathophysiology of epilepsy.[2][3][4]

The Ryanodine Receptor 2 (RyR2), an intracellular Ca2+ release channel predominantly found on the endoplasmic reticulum, is highly expressed in the brain, particularly in the hippocampus, a region critically involved in seizure generation.[5][6] Mutations and post-translational modifications can lead to a "leaky" state in RyR2 channels, causing aberrant Ca2+ release from intracellular stores.[3][4] This disruption of Ca2+ homeostasis can lead to neuronal hyperexcitability, a hallmark of seizure activity.[2] Intriguingly, mutations in the RYR2 gene have been linked to a neurocardiac syndrome characterized by both cardiac arrhythmias and seizures.[3][4][5]

This guide focuses on S107 hydrochloride, a small molecule known to stabilize the closed state of the RyR2 channel.[3] By enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to RyR2, S107 effectively "plugs the leak," restoring normal intracellular Ca2+ signaling.[3][4][7][8] Preclinical studies in a mouse model with a leaky RyR2 mutation have demonstrated that S107 can inhibit both cardiac arrhythmias and spontaneous seizures, suggesting its potential as a novel anticonvulsant.[3]

The Scientific Rationale: RyR2 Channels and Neuronal Hyperexcitability

The hippocampus is a key brain region in the initiation and propagation of certain types of seizures.[2][5] RyR2 channels are abundantly expressed in hippocampal neurons and play a crucial role in regulating intracellular Ca2+ levels, which in turn modulate neuronal excitability, synaptic plasticity, and gene expression.[2][6]

The "leaky channel" hypothesis posits that in certain pathological states, RyR2 channels become dysfunctional, leading to a sustained, aberrant release of Ca2+ from the endoplasmic reticulum into the cytoplasm. This can be caused by genetic mutations or stress-induced modifications like hyperphosphorylation.[3][4] This chronic Ca2+ leak can trigger a cascade of detrimental effects in neurons:

-

Increased Neuronal Excitability: Elevated cytoplasmic Ca2+ can lead to membrane depolarization, bringing the neuron closer to its firing threshold and increasing the likelihood of spontaneous action potentials.

-

Enhanced Neurotransmitter Release: Ca2+ is a critical trigger for neurotransmitter release. A sustained increase in intracellular Ca2+ can lead to excessive release of excitatory neurotransmitters like glutamate, further propagating hyperexcitability in the neuronal network.

-

Mitochondrial Dysfunction and Oxidative Stress: Ca2+ overload in mitochondria can impair their function and lead to the generation of reactive oxygen species, contributing to neuronal damage.

-

Activation of Apoptotic Pathways: Prolonged and excessive intracellular Ca2+ can activate enzymes like caspases that lead to programmed cell death, a feature observed in chronic epilepsy.[2]

By targeting the root cause of this Ca2+ dysregulation, S107 offers a novel therapeutic approach that is distinct from many existing anti-seizure medications that primarily target voltage-gated ion channels or neurotransmitter systems.

S107 Hydrochloride: Mechanism of Action as an RyR2 Stabilizer

S107 hydrochloride is a member of a class of drugs known as "Rycals." Its primary mechanism of action is to enhance the binding affinity of the calstabin2 (FKBP12.6) protein to the RyR2 channel.[3][7][8] Calstabin2 is an endogenous protein that stabilizes the closed conformation of the RyR2 channel, preventing Ca2+ leakage during the resting state.[3][4][7][8]

In pathological conditions where RyR2 channels are leaky, the interaction between RyR2 and calstabin2 is weakened. S107 acts by binding to the RyR2 channel and allosterically modulating it to increase its affinity for calstabin2, effectively restoring this crucial stabilizing interaction.[3] This leads to the normalization of intracellular Ca2+ release and a reduction in neuronal hyperexcitability.

Caption: Mechanism of S107 hydrochloride action on RyR2 channels.

Proposed Preclinical Investigation of S107 for Seizure Disorders

To rigorously evaluate the anticonvulsant potential of S107, a multi-tiered preclinical investigation is proposed, encompassing in vitro, in vivo, and mechanistic studies.

Caption: Proposed workflow for the preclinical investigation of S107.

In Vitro Characterization: Electrophysiology in Acute Brain Slices

The initial step is to assess the direct effect of S107 on neuronal excitability in a controlled ex vivo environment. Patch-clamp electrophysiology on acute hippocampal slices is the gold standard for this purpose.[9][10][11][12][13]

Experimental Protocol: Patch-Clamp Electrophysiology

-

Animal Model: Utilize adult male C57BL/6 mice or Sprague-Dawley rats.

-

Acute Brain Slice Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) to enhance neuronal viability.[13]

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, carbogenated NMDG-aCSF.

-

Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes, then transfer to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.[9][13]

-

-

Electrophysiological Recordings:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at 30-32°C.

-

Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

In current-clamp mode, measure key parameters of neuronal excitability, including resting membrane potential, input resistance, action potential threshold, and firing frequency in response to depolarizing current injections.

-

Establish a baseline recording, then perfuse the slice with varying concentrations of S107 hydrochloride and repeat the measurements.

-

-

Data Analysis:

-

Compare the electrophysiological parameters before and after S107 application. A significant reduction in firing frequency or an increase in the action potential threshold would indicate a direct inhibitory effect on neuronal excitability.

-

| Parameter | Expected Outcome with S107 | Rationale |

| Action Potential Firing Frequency | Decrease | Reduced Ca2+-mediated depolarization. |

| Action Potential Threshold | Increase | Requires a stronger stimulus to initiate firing. |